molecular formula C11H7ClO3 B6395693 6-Chloro-2-(furan-2-yl)benzoic acid, 95% CAS No. 1262004-80-7

6-Chloro-2-(furan-2-yl)benzoic acid, 95%

Cat. No. B6395693
CAS RN: 1262004-80-7
M. Wt: 222.62 g/mol
InChI Key: TYFJLDWSTRKECV-UHFFFAOYSA-N
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Description

6-Chloro-2-(furan-2-yl)benzoic acid (6-CFA) is a compound that has been extensively studied due to its potential applications in various scientific research areas. It is a white crystalline solid with a molecular weight of 232.6 g/mol and a melting point of 150-152°C. 6-CFA has been used in a wide range of research experiments and applications, including organic chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

6-Chloro-2-(furan-2-yl)benzoic acid, 95% has been widely used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals and drugs, including antibiotics and anti-inflammatory agents. It has also been used in the synthesis of various organic compounds, such as polymers, dyes, and pigments. In addition, 6-Chloro-2-(furan-2-yl)benzoic acid, 95% has been used in the synthesis of various fluorescent molecules, such as fluorescein and rhodamine.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(furan-2-yl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which helps to stabilize the intermediate products in the Friedel-Crafts acylation reaction. In addition, 6-Chloro-2-(furan-2-yl)benzoic acid, 95% is believed to act as a proton-donating group, which helps to facilitate the formation of various organic intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(furan-2-yl)benzoic acid, 95% are not yet fully understood. However, it has been suggested that 6-Chloro-2-(furan-2-yl)benzoic acid, 95% may possess antimicrobial and anti-inflammatory properties. In addition, 6-Chloro-2-(furan-2-yl)benzoic acid, 95% may have the potential to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Chloro-2-(furan-2-yl)benzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, 6-Chloro-2-(furan-2-yl)benzoic acid, 95% can be easily synthesized via the Friedel-Crafts acylation reaction. However, the compound can be toxic in high concentrations and may cause skin irritation.

Future Directions

There are several potential future directions for research involving 6-Chloro-2-(furan-2-yl)benzoic acid, 95%. These include further investigation into the compound’s biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and drugs. In addition, further research is needed to determine the exact mechanism of action of 6-Chloro-2-(furan-2-yl)benzoic acid, 95% and to explore its potential uses in the synthesis of various organic compounds. Finally, further research is needed to explore the potential toxicity of 6-Chloro-2-(furan-2-yl)benzoic acid, 95% and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

6-Chloro-2-(furan-2-yl)benzoic acid, 95% can be synthesized via a process known as the Friedel-Crafts acylation reaction. This reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of an aluminium chloride catalyst. The reaction yields 6-Chloro-2-(furan-2-yl)benzoic acid, 95% as a white crystalline solid.

properties

IUPAC Name

2-chloro-6-(furan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-8-4-1-3-7(10(8)11(13)14)9-5-2-6-15-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFJLDWSTRKECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688524
Record name 2-Chloro-6-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-80-7
Record name 2-Chloro-6-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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